REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6](=[O:13])[NH:7][NH:8]2)([O-:3])=[O:2].[CH3:14]I.Cl>CN(C)C(=O)C>[CH3:14][N:8]1[C:9]2[C:5](=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=[CH:11][CH:10]=2)[C:6](=[O:13])[NH:7]1
|
Name
|
|
Quantity
|
306 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(NNC2=CC=C1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
150 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
N-ethyldiisopropylamide
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 50 ml dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then the organic phase is dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN1NC(C2=C(C=CC=C12)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |